N-Boc-N-deshydroxyethyl Dasatinib-d8
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Overview
Description
N-Boc-N-deshydroxyethyl Dasatinib-d8 is a labelled analogue of N-Boc-N-deshydroxyethyl Dasatinib, which is a derivative of Dasatinib . It is a metabolite of Dasatinib . The molecular formula is C25H22D8ClN7O3S and the molecular weight is 552.12 .
Molecular Structure Analysis
The molecular structure of N-Boc-N-deshydroxyethyl Dasatinib-d8 is represented by the formula C25H22D8ClN7O3S . The structure includes a thiazole ring, a pyrimidine ring, and a piperazine ring, among other functional groups .Physical And Chemical Properties Analysis
N-Boc-N-deshydroxyethyl Dasatinib-d8 is a solid compound that is slightly soluble in methanol . It should be stored at 4°C . The melting point is greater than 243°C .Scientific Research Applications
Proteomics Research
N-Boc-N-deshydroxyethyl Dasatinib-d8: is a specialty chemical used in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is utilized as a reference standard in mass spectrometry to help identify and quantify proteins in complex biological samples. Its deuterated form (d8) ensures high accuracy in quantitative proteomics by acting as an internal standard that compensates for sample loss and instrumental variations .
Mechanism of Action
Target of Action
N-Boc-N-deshydroxyethyl Dasatinib-d8 is a complex compound with a specific set of targetsSimilar compounds have been found to target theSomatostatin Receptor and the Vasopressin Receptor . These receptors play crucial roles in various biological processes, including the regulation of hormone secretion and the control of water balance in the body.
properties
IUPAC Name |
tert-butyl 4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN7O3S/c1-15-7-6-8-17(26)21(15)31-22(34)18-14-27-23(37-18)30-19-13-20(29-16(2)28-19)32-9-11-33(12-10-32)24(35)36-25(3,4)5/h6-8,13-14H,9-12H2,1-5H3,(H,31,34)(H,27,28,29,30)/i9D2,10D2,11D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIZAWDYZXXVSM-PMCMNDOISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC(=NC(=C2)NC3=NC=C(S3)C(=O)NC4=C(C=CC=C4Cl)C)C)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN7O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693407 |
Source
|
Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl](~2~H_8_)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N-deshydroxyethyl Dasatinib-d8 | |
CAS RN |
1263379-04-9 |
Source
|
Record name | tert-Butyl 4-[6-({5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl}amino)-2-methylpyrimidin-4-yl](~2~H_8_)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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